N-allyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Overview
Description
N-allyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.0869564 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray Powder Diffraction Characterization of N-Derivatives as Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide among others, have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This characterization provides experimental peak positions, relative peak intensities, and unit-cell parameters, laying a foundation for their application in pest control (Olszewska, Tarasiuk, & Pikus, 2011).
Catalytic Synthesis of Ring Lactones and Lactams
The compound reacts with carbon monoxide and hydrogen in the presence of a palladium(II) complex, leading to the formation of five- or seven-membered ring lactones and lactams. This reaction showcases the versatility of N-allyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide derivatives in synthesizing complex organic structures, potentially useful in pharmaceuticals and organic chemistry (Ali, Okuro, Vasapollo, & Alper, 1996).
Enantioselective Allylic Substitution Catalysis
Allylpalladium complexes with chiral bis(dihydrooxazole) ligands, related to this compound, have shown promise in catalyzing the enantioselective allylic substitution reaction. This application is critical for the production of enantiomerically pure pharmaceuticals, demonstrating the compound's relevance in medicinal chemistry (Matt et al., 1995).
Detection of Carbonyl Compounds in Environmental Water Samples
A fluorescent probe derived from the this compound framework has been used for the sensitive detection of carbonyl compounds (aldehydes and ketones) in water samples. This innovative application highlights the compound's utility in environmental monitoring and pollution assessment (Houdier, Perrier, Defrancq, & Legrand, 2000).
Synthesis of Glutamic Acid Derivatives
This compound derivatives have been utilized in a catalytic enantioselective synthesis process to create 4-alkylidenyl glutamic acid derivatives. This process is significant for the development of novel amino acid derivatives with potential applications in biochemistry and pharmaceutical sciences (Ramachandran et al., 2005).
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-4-5-15-12(16)8-17-11-6-9(2)13(14)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMVYTVNXMBLGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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